4-Chloro-6-fluoro-8-methoxy-2-methylquinoline
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Overview
Description
4-Chloro-6-fluoro-8-methoxy-2-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine, fluorine, and methoxy groups in the quinoline ring enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-fluoro-8-methoxy-2-methylquinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed to form carbon-carbon bonds in the presence of palladium catalysts . This method is known for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cyclization reactions using optimized catalysts and solvents to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-fluoro-8-methoxy-2-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The presence of halogen atoms (chlorine and fluorine) makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Cross-Coupling Reactions: The Suzuki–Miyaura coupling reaction is a notable example where the compound can participate in forming new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Quinoline N-oxides: Formed through oxidation.
Dihydroquinolines: Formed through reduction.
Substituted Quinoline Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
4-Chloro-6-fluoro-8-methoxy-2-methylquinoline has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing drugs with antibacterial, antimalarial, and anticancer properties.
Biological Studies: Investigated for its enzyme inhibitory activities and potential as a therapeutic agent.
Material Science: Utilized in the synthesis of liquid crystals and organic semiconductors.
Agriculture: Explored for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 4-Chloro-6-fluoro-8-methoxy-2-methylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen and methoxy groups enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of essential biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-8-methoxy-2-methylquinoline
- 4-Chloro-6-methoxy-2-methylquinoline
- 4-Chloro-7-methoxy-2-methylquinoline
Uniqueness
4-Chloro-6-fluoro-8-methoxy-2-methylquinoline is unique due to the presence of both chlorine and fluorine atoms in the quinoline ring. This combination enhances its chemical reactivity and potential biological activity compared to other quinoline derivatives. The fluorine atom, in particular, is known to enhance the compound’s metabolic stability and bioavailability .
Properties
IUPAC Name |
4-chloro-6-fluoro-8-methoxy-2-methylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFNO/c1-6-3-9(12)8-4-7(13)5-10(15-2)11(8)14-6/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSVEPPSVNXWCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=C(C2=N1)OC)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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